molecular formula C22H27ClN2O3S B296827 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

Katalognummer B296827
Molekulargewicht: 435 g/mol
InChI-Schlüssel: LKERLKFUMLHRCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves the inhibition of various kinases, including CDKs, p38, JNK, and ERK. By inhibiting the activity of these kinases, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the inflammatory response in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of the inflammatory response in inflammation and autoimmune disorders. In addition, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to have low toxicity and high selectivity for its target kinases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in lab experiments is its high selectivity for its target kinases, which allows for more precise and accurate results. However, one of the limitations of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide analogs with improved pharmacokinetic properties and selectivity for its target kinases is another potential future direction.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide have been discussed in this paper. Further research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide and its analogs may lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves a series of steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline to form the intermediate compound, which is then reacted with cyclohexylamine and acetic anhydride to produce the final product. The purity of the compound can be increased through recrystallization and purification techniques.

Wissenschaftliche Forschungsanwendungen

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell division. By inhibiting CDK activity, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide can induce cell cycle arrest and apoptosis in cancer cells. In inflammation and autoimmune disorders, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to inhibit the activity of various kinases, including p38, JNK, and ERK, which are involved in the inflammatory response.

Eigenschaften

Molekularformel

C22H27ClN2O3S

Molekulargewicht

435 g/mol

IUPAC-Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16-8-11-20(14-17(16)2)25(15-22(26)24-19-6-4-3-5-7-19)29(27,28)21-12-9-18(23)10-13-21/h8-14,19H,3-7,15H2,1-2H3,(H,24,26)

InChI-Schlüssel

LKERLKFUMLHRCM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Kanonische SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.